molecular formula C18H18O4 B12890677 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran CAS No. 922140-92-9

4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran

Cat. No.: B12890677
CAS No.: 922140-92-9
M. Wt: 298.3 g/mol
InChI Key: CQQVOCDFGIFPEK-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of methoxy groups and a methyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran core. This can be achieved through various methods, such as the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized with a methoxy group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its cytotoxicity and biological activities.

    4-Hydroxy-2-quinolones: Exhibits unique pharmaceutical and biological activities.

    Stigmatellin: A compound with a similar benzofuran structure and biological relevance.

Uniqueness

4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity

Properties

CAS No.

922140-92-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4,6-dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O4/c1-11-17(13-7-5-6-8-14(13)20-3)18-15(21-4)9-12(19-2)10-16(18)22-11/h5-10H,1-4H3

InChI Key

CQQVOCDFGIFPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3OC

Origin of Product

United States

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